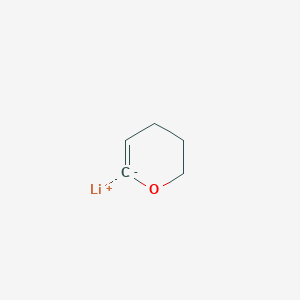
Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (3,4-dihydro-2H-pyran-6-yl)- is a chemical compound that features a lithium atom bonded to a 3,4-dihydro-2H-pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran typically involves the cyclization of 5-hydroxy-1-pentene in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyran ring .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydro-2H-pyran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2H-pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring into tetrahydropyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2H-pyran-2-one derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
3,4-Dihydro-2H-pyran is widely used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .
Biology
In biological research, derivatives of 3,4-dihydro-2H-pyran are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to develop new drugs based on the pyran scaffold .
Industry
In the polymer industry, 3,4-dihydro-2H-pyran is used as a monomer for the synthesis of various polymers. It is also employed in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-pyran and its derivatives involves their interaction with specific molecular targets. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, blocking their activity. The pyran ring structure allows for versatile interactions with different biological molecules, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydro-2H-pyran: Another dihydropyran isomer with different reactivity and applications.
Tetrahydropyran: A fully saturated pyran ring with distinct chemical properties.
2H-Pyran-2,6(3H)-dione: A pyran derivative with a different functional group arrangement
Uniqueness
The combination of the pyran ring and lithium opens up new avenues for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
72081-15-3 |
|---|---|
Molekularformel |
C5H7LiO |
Molekulargewicht |
90.1 g/mol |
IUPAC-Name |
lithium;2,3,4,6-tetrahydropyran-6-ide |
InChI |
InChI=1S/C5H7O.Li/c1-2-4-6-5-3-1;/h2H,1,3,5H2;/q-1;+1 |
InChI-Schlüssel |
COFDSCXSDIYSGS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CC=[C-]OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


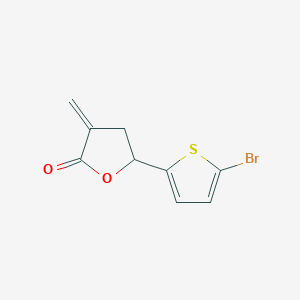

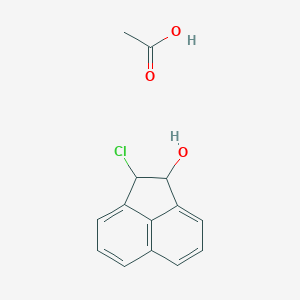
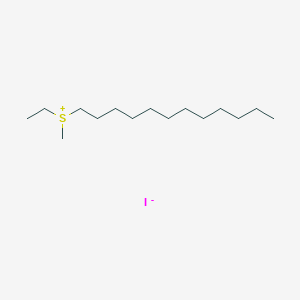
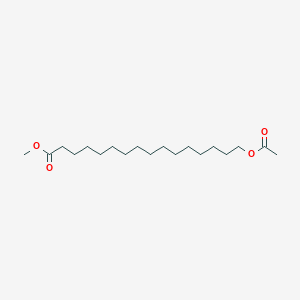


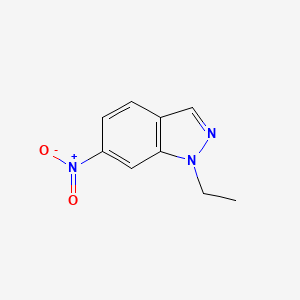

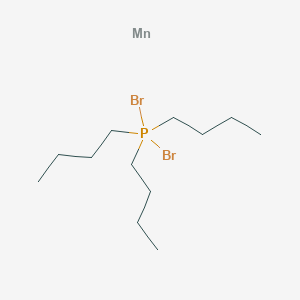

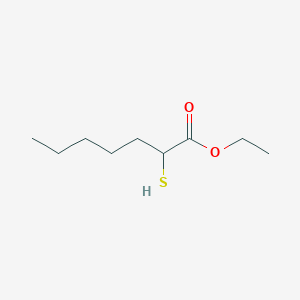

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
